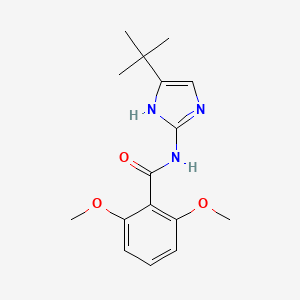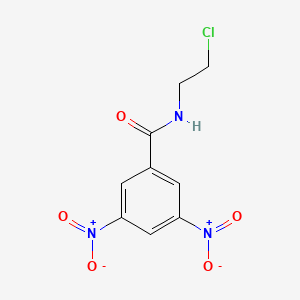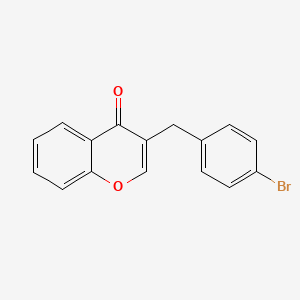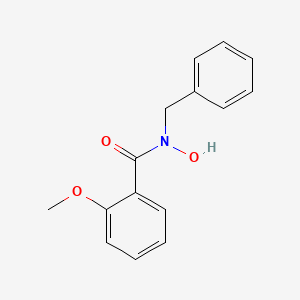
5,5'-Bi-1,3-dioxane, 2,2,2',2'-tetramethyl-5,5'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- is a complex organic compound characterized by its unique dioxane ring structure and nitro functional groups
Méthodes De Préparation
The synthesis of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- typically involves multiple steps. One common method includes the reaction of 1,3-dioxane derivatives with nitro compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding dioxane oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- include:
1,3-Dioxane, 2,2,5,5-tetramethyl-: This compound shares a similar dioxane ring structure but lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound has a similar molecular framework but differs in its functional groups and overall reactivity.
The uniqueness of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- lies in its combination of dioxane rings and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
85690-40-0 |
|---|---|
Formule moléculaire |
C12H20N2O8 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
5-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2,2-dimethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H20N2O8/c1-9(2)19-5-11(6-20-9,13(15)16)12(14(17)18)7-21-10(3,4)22-8-12/h5-8H2,1-4H3 |
Clé InChI |
OOHRHSGCICDLNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)(C2(COC(OC2)(C)C)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)


![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)



![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)

